molecular formula C21H19FN2O4S2 B2354854 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide CAS No. 941994-07-6

2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2354854
CAS No.: 941994-07-6
M. Wt: 446.51
InChI Key: SKYWAKVRXSVACS-UHFFFAOYSA-N
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Description

2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a fluorophenyl group, and a sulfonyl butanamido moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This method involves the coupling of boron reagents with halogenated thiophene derivatives in the presence of a palladium catalyst.

Another method involves the generation of fluorosulfonyl radicals, which can be used to introduce the sulfonyl group efficiently . This approach is concise and effective, providing a streamlined pathway to the desired compound.

Industrial Production Methods

Industrial production of this compound may leverage continuous flow chemistry techniques to enhance reaction efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing groups.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the fluorophenyl group enhances binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide apart is its combination of a thiophene ring with a fluorophenyl sulfonyl butanamido moiety. This unique structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylbutanoylamino]-5-phenylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c22-15-8-10-16(11-9-15)30(27,28)12-4-7-19(25)24-21-17(20(23)26)13-18(29-21)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H2,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYWAKVRXSVACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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